An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formylphenyl)-2-nitrobenzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
The creation of the biaryl scaffold of 4-(4-Formylphenyl)-2-nitrobenzoic acid is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for coupling complex aromatic systems.[1]
The logical disconnection for the synthesis of our target molecule points to two key building blocks: 4-bromo-2-nitrobenzoic acid as the aryl halide partner and 4-formylphenylboronic acid as the organoboron reagent. The nitro group on the benzoic acid fragment is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide. Conversely, the formyl group on the phenylboronic acid is also electron-withdrawing, which can sometimes present challenges in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] However, with carefully optimized reaction conditions, this transformation can be achieved with high efficiency.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(4-Formylphenyl)-2-nitrobenzoic acid
This protocol details a robust procedure for the synthesis of the target compound via a Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | 246.01 |
| 4-Formylphenylboronic acid | 456-40-6 | 149.92 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of 4-(4-Formylphenyl)-2-nitrobenzoic acid.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrobenzoic acid (1.0 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents). Subsequently, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
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Reaction: The reaction mixture is heated to reflux (approximately 80-100 °C) with vigorous stirring.
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Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-(4-Formylphenyl)-2-nitrobenzoic acid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(4-Formylphenyl)-2-nitrobenzoic acid. The following techniques are critical for this purpose.
Figure 3: Logical flow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₉NO₅ |
| Molecular Weight | 271.23 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-(4-Formylphenyl)-2-nitrobenzoic acid based on the analysis of related compounds.[3][4][5][6][7][8][9]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 13.0 | br s | 1H | -COOH |
| ~10.1 | s | 1H | -CHO |
| ~8.2 - 7.8 | m | 7H | Aromatic protons |
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Expert Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The singlet at around 10.1 ppm is indicative of the aldehyde proton. The complex multiplet in the aromatic region will correspond to the seven protons on the two phenyl rings.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -CHO |
| ~167 | -COOH |
| ~150 - 120 | Aromatic carbons |
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Expert Interpretation: The carbonyl carbons of the aldehyde and carboxylic acid are expected to appear significantly downfield. The remaining signals in the aromatic region will correspond to the twelve carbons of the biphenyl scaffold.
Infrared (IR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid and aldehyde) |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1600 - 1450 | Medium | C=C stretch (aromatic) |
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Expert Interpretation: The very broad absorption in the O-H stretching region is a hallmark of a carboxylic acid dimer. The strong carbonyl absorption will likely be a composite of the carboxylic acid and aldehyde C=O stretches. The two strong bands for the nitro group are also highly characteristic.[10]
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| ~271 | [M]⁺ (Molecular ion) or [M-H]⁻ depending on ionization mode |
| ~254 | [M-OH]⁺ |
| ~226 | [M-COOH]⁺ |
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Expert Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the hydroxyl group, the entire carboxylic acid group, or the nitro group.
Applications and Future Directions
4-(4-Formylphenyl)-2-nitrobenzoic acid and its derivatives are valuable intermediates in the synthesis of a variety of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a formyl group, and a nitro group—allows for a wide range of subsequent chemical transformations.
In the context of drug development , this scaffold can be elaborated to generate novel heterocyclic systems or to introduce pharmacophoric features that can interact with biological targets. The biphenyl moiety is a common structural motif in many approved drugs.
In materials science , the rigid biphenyl core and the reactive functional groups make this compound a potential building block for the synthesis of novel polymers, dyes, and other functional materials.
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